Cas no 78963-40-3 (2-deoxy-scyllo-inosose)

2-deoxy-scyllo-inosose 化学的及び物理的性質
名前と識別子
-
- 2-deoxy-scyllo-inosose
- DOI
- MD44771
- 2-Deoxyinosose
- 2-deoxy-L-scyllo-inosose
- Cyclohexanone, 2,3,4,5-tetrahydroxy-, (2S,3R,4S,5R)-
- SCHEMBL12859733
- DTXSID301243676
- (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexanone
- (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one
- Q27133435
- (2S, 3R, 4S, 5R) - rel-2, 3, 4, 5- Tetrahydroxy- cyclohexanone
- 2,3,4,5-tetrahydroxycyclohexanone
- CHEBI:64796
- 2L-(2,4/3,5)-2,3,4,5-tetrahydroxycyclohexan-1-one
- C17209
- 78963-40-3
- GZYCZKBRQBKGJW-FSZQNWAESA-N
-
- インチ: InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1
- InChIKey: GZYCZKBRQBKGJW-FSZQNWAESA-N
計算された属性
- 精确分子量: 162.05282342g/mol
- 同位素质量: 162.05282342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98Ų
- XLogP3: -2.7
2-deoxy-scyllo-inosose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICL2187-1mg |
2-Deoxy-scyllo-inosose |
78963-40-3 | 1mg |
£154.00 | 2025-02-21 | ||
Apollo Scientific | BICL2187-5mg |
2-Deoxy-scyllo-inosose |
78963-40-3 | 5mg |
£568.00 | 2025-02-21 | ||
Apollo Scientific | BICL2187-10mg |
2-Deoxy-scyllo-inosose |
78963-40-3 | 10mg |
£943.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1841315-10mg |
2-Deoxy-Scyllo-inosose |
78963-40-3 | 98% | 10mg |
¥12390.00 | 2024-07-28 |
2-deoxy-scyllo-inosose 関連文献
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Nicholas M. Llewellyn,Jonathan B. Spencer Nat. Prod. Rep. 2006 23 864
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Nicholas M. Llewellyn,Jonathan B. Spencer Nat. Prod. Rep. 2006 23 864
-
Fanglu Huang,Yanyan Li,Jinquan Yu,Jonathan B. Spencer Chem. Commun. 2002 2860
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Patricia M. Flatt,Taifo Mahmud Nat. Prod. Rep. 2007 24 358
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Zhengyan Guo,Yue Tang,Wei Tang,Yihua Chen Nat. Prod. Rep. 2021 38 1887
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Andrew R. Osborn,Kelsey M. Kean,P. Andrew Karplus,Taifo Mahmud Nat. Prod. Rep. 2017 34 945
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Fanglu Huang,Stephen F. Haydock,Tatiana Mironenko,Dieter Spiteller,Yanyan Li,Jonathan B. Spencer Org. Biomol. Chem. 2005 3 1410
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Seiichiro Ogawa,Yo Ohishi,Miwako Asada,Akihiro Tomoda,Atsushi Takahashi,Yoriko Ooki,Midori Mori,Masayoshi Itoh,Takashi Korenaga Org. Biomol. Chem. 2004 2 884
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Sung Ryeol Park,Je Won Park,Yeon Hee Ban,Jae Kyung Sohng,Yeo Joon Yoon Nat. Prod. Rep. 2013 30 11
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Fumitaka Kudo,Tadashi Eguchi Nat. Prod. Rep. 2022 39 1622
2-deoxy-scyllo-inososeに関する追加情報
Recent Advances in the Study of 2-Deoxy-scyllo-inosose (CAS: 78963-40-3): A Promising Intermediate in Aminoglycoside Antibiotic Biosynthesis
The compound 2-deoxy-scyllo-inosose (CAS: 78963-40-3) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its crucial role as a key intermediate in the biosynthesis of aminoglycoside antibiotics. This inositol derivative serves as a fundamental building block for several clinically important antibiotics, including butirosin, neomycin, and ribostamycin. Recent studies have focused on elucidating its biosynthetic pathways, exploring novel enzymatic transformations, and developing efficient synthetic approaches for this structurally unique carbohydrate.
Structural characterization studies using advanced NMR techniques (including 2D HSQC and HMBC) have provided new insights into the conformational dynamics of 2-deoxy-scyllo-inosose in solution. Researchers at Kyoto University recently reported the crystal structure of this compound complexed with the biosynthetic enzyme L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS), revealing critical interactions at the enzyme active site. These findings, published in Nature Chemical Biology (2023), offer valuable structural templates for engineering modified aminoglycoside antibiotics with improved pharmacological properties.
Significant progress has been made in understanding the enzymatic cascade that converts glucose-6-phosphate to 2-deoxy-scyllo-inosose. The latest research demonstrates that this transformation involves three key enzymes: 2-deoxy-scyllo-inosose synthase (BtrC), NAD+-dependent dehydrogenase (BtrB), and a novel phosphatase identified in Streptomyces tenebrarius. A recent Nature Communications paper (2024) presented cryo-EM structures of this enzyme complex, providing unprecedented details about the catalytic mechanism and potential regulatory sites for metabolic engineering.
From a synthetic chemistry perspective, several research groups have developed innovative routes to 2-deoxy-scyllo-inosose. A particularly noteworthy approach published in the Journal of the American Chemical Society (2023) describes an asymmetric organocatalytic method that achieves 85% yield and >99% ee. This breakthrough addresses previous challenges in stereocontrol and opens new possibilities for the production of isotopically labeled derivatives for metabolic studies.
The pharmaceutical potential of 2-deoxy-scyllo-inosose derivatives continues to expand beyond traditional antibiotic applications. Recent screening efforts have identified modified forms of this compound that show promising activity against drug-resistant tuberculosis strains (Mycobacterium tuberculosis) and certain RNA viruses. A collaborative study between MIT and the Broad Institute (Cell Chemical Biology, 2024) reported several semisynthetic analogs with improved selectivity indices, demonstrating the compound's versatility as a scaffold for drug development.
Looking forward, research priorities for 2-deoxy-scyllo-inosose include: (1) development of more efficient biotechnological production methods using engineered microbial strains, (2) exploration of its potential as a chiral building block for other therapeutic agents, and (3) investigation of its role in bacterial signaling pathways. The compound's unique structure and biological relevance ensure it will remain an important focus of chemical biology research in the coming years.
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